2-(Phenylthio)acetamide

Catalog No.
S775859
CAS No.
22446-20-4
M.F
C8H9NOS
M. Wt
167.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylthio)acetamide

CAS Number

22446-20-4

Product Name

2-(Phenylthio)acetamide

IUPAC Name

2-phenylsulfanylacetamide

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

InChI

InChI=1S/C8H9NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)

InChI Key

KBRJQEVSKVOLNR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC(=O)N

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)N

Application in Allergic Rhinitis Management

    Scientific Field: Medical Science, specifically Allergy and Immunology.

    Summary of the Application: 2-(Phenylthio)acetamide (PA) has been identified as a potential therapeutic compound for the management of allergic rhinitis (AR).

    Methods of Application or Experimental Procedures: The compound was selected through a molecular docking simulation between 636,565 compounds and the caspase-1 protein.

    Results or Outcomes: PA was found to regulate caspase-1 activation through interaction with the caspase-1 active site. In the AR animal model, PA significantly reduced the rub scoring increased by OVA. The up-regulated IgE, histamine, interleukin (IL)-1β, and thymic stromal lymphopoietin (TSLP) levels in the serum of OVA-sensitized mice were significantly decreased by the treatment with PA.

Researchers often use a variety of chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .

2-(Phenylthio)acetamide is an organic compound with the molecular formula C₈H₉NOS. It features a phenylthio group attached to an acetamide moiety, making it a member of the thioamide family. The compound is characterized by its distinct structure, which includes a sulfur atom bonded to a phenyl group and an acetamide functional group. This configuration imparts unique chemical properties, making it a subject of interest in various fields of chemistry and biology.

Due to its functional groups:

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding 2-(phenylthio)acetic acid and an amine derivative.
  • Nucleophilic Substitution: The sulfur atom in the phenylthio group can act as a nucleophile, allowing for substitutions with various electrophiles.
  • Oxidation: The sulfur atom can undergo oxidation to form sulfoxides or sulfones, expanding the range of derivatives that can be synthesized from this compound .

Research has indicated that 2-(Phenylthio)acetamide exhibits notable biological activities. It has been studied for its potential as an antiproliferative agent, particularly in cancer research. Compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that 2-(Phenylthio)acetamide may also possess such properties . Additionally, its derivatives have been investigated for antimicrobial and anti-inflammatory activities, highlighting its versatility in pharmaceutical applications.

Several methods have been developed for synthesizing 2-(Phenylthio)acetamide:

  • One-Pot Sequential Synthesis: A method involving the reaction of benzo[d]thiazol-2-amines with iodoarenes and carboxylic acids under copper(II) catalysis has been reported. This approach allows for efficient synthesis while minimizing the number of steps required .
  • Traditional Methods: Other synthetic routes include the reaction of thiophenol with acetic anhydride or acetyl chloride in the presence of a base, which facilitates the formation of the acetamide linkage.
  • Modification of Existing Compounds: Starting from related thiazole or thioamide derivatives, modifications can lead to the formation of 2-(Phenylthio)acetamide through targeted reactions that introduce the phenylthio group .

The unique properties of 2-(Phenylthio)acetamide make it suitable for various applications:

  • Pharmaceuticals: Its potential as an antiproliferative agent positions it as a candidate for drug development in oncology.
  • Chemical Intermediates: It serves as a precursor for synthesizing more complex thiazole and thioamide derivatives used in medicinal chemistry.
  • Research Tool: The compound is utilized in studies exploring sulfur-containing compounds' biological effects and mechanisms.

Interaction studies involving 2-(Phenylthio)acetamide have focused on its binding affinity and reactivity with biological targets. Research has shown that compounds with similar structures can interact with cellular pathways involved in inflammation and cancer progression. Investigations into its mechanism of action are ongoing, aiming to elucidate how it affects cellular functions at the molecular level.

Several compounds exhibit structural similarities to 2-(Phenylthio)acetamide, including:

  • N-(2-Phenylethyl)acetamide: This compound features a phenylethyl group instead of a phenylthio group. It is known for its different biological activities, particularly in antimicrobial research .
  • Thiazole Derivatives: Various thiazole-based compounds share similar biological activities but differ significantly in their chemical structure and reactivity profiles.

Comparison Table

Compound NameStructure TypeKey Biological Activity
2-(Phenylthio)acetamideThioamideAntiproliferative, antimicrobial
N-(2-Phenylethyl)acetamideAmideAntimicrobial
Thiazole DerivativesHeterocyclicAnti-inflammatory, anticancer

The uniqueness of 2-(Phenylthio)acetamide lies in its specific combination of sulfur chemistry and acetamide functionality, which may lead to distinctive biological interactions not observed in its analogs.

XLogP3

1.2

Other CAS

22446-20-4

Wikipedia

2-phenylsulfanylacetamide

Dates

Modify: 2023-08-15

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